molecular formula C11H11NO2 B066349 Methyl 3-(3-cyanophenyl)propanoate CAS No. 193151-11-0

Methyl 3-(3-cyanophenyl)propanoate

Cat. No.: B066349
CAS No.: 193151-11-0
M. Wt: 189.21 g/mol
InChI Key: YPAZQTSKIDBDAQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyanophenyl)propanoate is an ester derivative featuring a cyano-substituted phenyl group attached to a propanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and fluorinated analogs. For instance, it has been utilized in the preparation of pyrroles via reactions with 2-alkoxy-2H-azirines, achieving an 86% yield with cis-trans isomerism (11:89 ratio) . Additionally, its fluorinated derivatives, such as methyl 3-(3-cyanophenyl)-2-fluoro-3-(phenylthio)propanoate, exhibit high diastereoselectivity (d.r. = 92:8) in Michael addition reactions, highlighting its utility in asymmetric synthesis .

Properties

CAS No.

193151-11-0

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 3-(3-cyanophenyl)propanoate

InChI

InChI=1S/C11H11NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6H2,1H3

InChI Key

YPAZQTSKIDBDAQ-UHFFFAOYSA-N

SMILES

COC(=O)CCC1=CC(=CC=C1)C#N

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural diversity of methyl propanoate derivatives arises from substitutions on the phenyl ring or the propanoate chain. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Synthesis Yield/Data Reference
Methyl 3-(3-cyanophenyl)propanoate C11H9NO2 3-cyanophenyl Pyrrole synthesis intermediate 86% yield, mp 69–71°C
Methyl 3-(3-chlorophenyl)propanoate C10H11ClO2 3-chlorophenyl Cholinesterase inhibitor intermediate N/A
Methyl 3-(3-aminophenyl)propanoate C10H13NO2 3-aminophenyl Precursor for hydrazide derivatives Synthesized via hydrazinolysis
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate C14H14O5 Benzofuran moiety Natural product (isolated from Ficus stenophylla) Novel compound
Methyl 3-(chlorosulfonyl)propanoate C4H7ClO4S Chlorosulfonyl group Reactive intermediate for sulfonylation Commercial availability
Methyl 3-(3-trifluoromethylphenyl)propanoate C11H11F3O2 3-trifluoromethylphenyl Pharmaceutical intermediate (e.g., α-Methyl N-[3-(trifluoromethylphenyl)propyl]amine) Patent-protected process

Physicochemical Properties

  • Melting Points: this compound derivatives exhibit moderate melting points (69–71°C) , while bulkier substituents (e.g., benzofuran) increase crystallinity .
  • Spectroscopic Data: The cyano group shows characteristic IR peaks at ~2224 cm⁻¹ (C≡N stretch) , whereas the chloro substituent in methyl 3-(3-chlorophenyl)propanoate is identified via ¹H NMR (δ 7.4–7.6 ppm for aromatic protons) .

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